molecular formula C11H12O B14618168 5-Methoxy-1,2-dihydronaphthalene CAS No. 60573-57-1

5-Methoxy-1,2-dihydronaphthalene

Cat. No.: B14618168
CAS No.: 60573-57-1
M. Wt: 160.21 g/mol
InChI Key: VQRSBZDADIAWMY-UHFFFAOYSA-N
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Description

5-Methoxy-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes. These compounds are characterized by a partially saturated naphthalene ring system, which includes a methoxy group (-OCH3) at the 5-position. Dihydronaphthalene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2-dihydronaphthalene can be achieved through various methods. One common approach involves the dearomatisation of naphthalene derivatives by nucleophilic addition of organometallic reagents. This method is highly useful and convenient, although it may have limitations in terms of substrate range .

Another method involves the metal-ammonia reduction of naphthalene and its derivatives. This approach has been extensively investigated and is known for its efficiency . Additionally, the gold(I)-catalysed intramolecular rearrangement of vinylidenecyclopropanes can also yield dihydronaphthalenes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized derivatives.

    Reduction: Reduction reactions can further saturate the naphthalene ring system.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents for nucleophilic addition, metal catalysts for reduction, and oxidizing agents for oxidation . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized naphthalene derivatives, while reduction can produce fully saturated naphthalene compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2-dihydron

Properties

IUPAC Name

5-methoxy-1,2-dihydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h3-4,6-8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRSBZDADIAWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442660
Record name Naphthalene, 1,2-dihydro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60573-57-1
Record name Naphthalene, 1,2-dihydro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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